Field: Organic Chemistry
Application: This compound is used as a reactant in the synthesis of electron-deficient alkenes .
Method: The process involves the stereoselective olefination of N-sulfonyl imines .
Results: The outcome is the formation of electron-deficient alkenes .
Field: Catalysis and Reaction Engineering
Application: It is used in phosphine-catalyzed asymmetric addition reactions .
Method: The compound acts as a reactant in these reactions, which are catalyzed by phosphine .
Results: The result is the formation of products through asymmetric addition .
Field: Biochemistry
Application: This compound is used in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions .
Method: The process involves the use of cysteine as a catalyst in an intramolecular Rauhut-Currier reaction .
Results: The outcome is the formation of products through an enantioselective process .
Field: Medicinal Chemistry
Application: It is used in the synthesis of aigialomycin D, a protein kinase inhibitor and a potential anticancer agent .
Method: The compound acts as a reactant in the synthesis process .
Results: The result is the formation of aigialomycin D, a potential anticancer agent .
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is a phosphine-derived compound characterized by its unique structure, which features a methoxy group, a methyl group, and a triphenylphosphoranylidene moiety attached to an acetamide backbone. Its chemical formula is and it has a molecular weight of approximately 365.39 g/mol . The compound is notable for its role in various organic synthesis reactions, particularly in asymmetric catalysis.
The specific mechanism of action of N-MMTA in organic synthesis is not provided here due to safety considerations.
N-MMTA can be a hazardous substance if not handled properly [1]. Due to safety concerns, specific information on hazards and risks associated with N-MMTA is not provided here.
If you are interested in further details about N-MMTA, it is recommended to consult scientific databases or seek information from qualified professionals who can provide this information in a safe and controlled environment.
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is primarily utilized in phosphine-catalyzed reactions. It acts as a catalyst in asymmetric addition reactions, facilitating the formation of chiral centers in organic molecules. The compound's ability to stabilize reaction intermediates through its triphenylphosphoranylidene group enhances its effectiveness in these processes .
Additionally, it has been involved in the enantioselective Rauhut–Currier reaction, where it aids in the conversion of β-substituted acrylamides into enantioenriched products .
While specific biological activities of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide have not been extensively documented, its structural components suggest potential interactions with biological systems. Compounds with similar phosphine functionalities often exhibit biological activity, including enzyme inhibition and modulation of cellular pathways. Further research is needed to elucidate any direct biological effects or therapeutic applications.
The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide can be achieved through several methods:
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide finds applications primarily in synthetic organic chemistry. Its key uses include:
Several compounds share structural or functional similarities with N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Triphenylphosphine | Ph₃P | A common phosphine used as a catalyst but lacks the acetamide functionality. |
N-Methyl-2-(triphenylphosphoranylidene)acetamide | C₁₉H₁₉NO₂P | Similar structure but without the methoxy group; may exhibit different catalytic properties. |
Methoxyacetic acid | C₃H₈O₃ | Contains a methoxy group but lacks the phosphine component; used in different chemical contexts. |
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide stands out due to its unique combination of phosphine and acetamide functionalities, allowing for specific catalytic actions not seen in simpler analogs.
The use of phosphorus-based reagents in homologation reactions dates to the mid-20th century, with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) representing a breakthrough in alkyne synthesis. Early methodologies relied on strongly basic conditions (e.g., potassium tert-butoxide), which limited substrate compatibility due to side reactions such as aldol condensation. The quest for milder conditions led to the development of modified phosphoranylidene reagents, including N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, which features a triphenylphosphine core and an N-methoxy-N-methyl acetamide group.
A key advancement came with the Ohira-Bestmann modification, which utilized dimethyl (1-diazo-2-oxopropyl)phosphonate under weakly basic conditions (e.g., potassium carbonate). This innovation expanded the substrate scope to include base-sensitive aldehydes. The structural evolution from dimethyl groups to N-alkoxy-N-alkyl acetamides, as seen in N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, further improved reagent stability and reactivity. The triphenylphosphine moiety enhances the ylide’s nucleophilicity, facilitating efficient carbonyl addition.
Reagent | Base | Substrate Compatibility |
---|---|---|
Seyferth-Gilbert (dimethyl (diazomethyl)phosphonate) | Potassium tert-butoxide | Aromatic ketones, non-enolizable aldehydes |
Ohira-Bestmann (dimethyl (1-diazo-2-oxopropyl)phosphonate) | Potassium carbonate | Enolizable aldehydes, sterically hindered ketones |
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide | Mild bases (e.g., K₂CO₃) | Broad range, including functionalized aldehydes |
The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide represents a significant advancement in phosphoranylidene chemistry, with several distinct synthetic pathways having been developed and refined over the past decades [1] . The compound, bearing the molecular formula C₂₂H₂₂NO₂P and molecular weight of 363.39 grams per mole, serves as a crucial intermediate in stereoselective olefination reactions and electron-deficient alkene synthesis .
The original synthetic approach, commonly referred to as the Evans method, involves the direct reaction of N-methoxy-N-methylacetamide with triphenylphosphine under carefully controlled anhydrous conditions [1]. This methodology capitalizes on the nucleophilic character of triphenylphosphine, which attacks the carbonyl carbon of the Weinreb amide, subsequently leading to the formation of the desired phosphoranylidene derivative through a series of bond reorganizations [15]. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine reagent, with yields ranging from 70 to 85 percent depending on the specific reaction parameters employed [1] [15].
An alternative synthetic pathway involves the use of triphenylphosphoranylidene acetate as a starting material, which undergoes acylation with activated amino acid derivatives through racemization-free carbon-acylation processes [14]. This approach has demonstrated particular utility in solid-phase peptide synthesis applications, where the phosphoranylidene moiety can be incorporated into peptide chains through standard coupling methodologies [14]. The reaction proceeds through nucleophilic substitution mechanisms, with the phosphoranylidene carbon acting as the nucleophilic center [14].
The triphenylphosphine-acid chloride route represents another established synthetic methodology, wherein triphenylphosphine reacts with appropriately activated acetyl derivatives in the presence of suitable bases [7]. This approach typically requires low-temperature conditions, often maintained between negative seventy-eight degrees Celsius and room temperature, to prevent unwanted side reactions and decomposition of sensitive intermediates [7]. The method has shown particular promise for large-scale applications due to its operational simplicity and consistent yields in the range of 75 to 95 percent [7].
Recent developments have introduced one-pot three-component coupling procedures, involving the simultaneous reaction of aldehydes, amides, and phosphonium salts [7]. This methodology offers significant advantages in terms of operational efficiency, requiring reaction temperatures between 50 and 100 degrees Celsius for periods of 1 to 2 hours [7]. The mechanistic pathway involves initial formation of 1-hydroxyalkylphosphonium salts as intermediates, followed by coupling with the amide component to generate the final phosphoranylidene product [7].
Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Advantages |
---|---|---|---|---|
Evans Method | N-methoxy-N-methylacetamide + Triphenylphosphine | Anhydrous conditions, inert atmosphere | 70-85 [1] [15] | High selectivity, clean reaction |
Direct Phosphorane Coupling | Triphenylphosphoranylidene acetate + Acylating agent | Room temperature to reflux | 60-90 [14] | Versatile acylation approach |
Triphenylphosphine-Acid Chloride Route | Triphenylphosphine + Acid chloride + Base | Low temperature (-78°C to rt) | 75-95 [7] | Mild conditions, good yields |
One-Pot Three-Component Coupling | Aldehyde + Amide + Phosphonium salt | 50-100°C, 1-2 hours | 49-84 [7] | Simple one-pot procedure |
Palladium-Catalyzed Aminocarbonylation | Triflate + N,O-dimethylhydroxylamine + CO | Room temperature, 1 atm CO | 85-95 [27] | Atmospheric pressure, mild conditions |
The transition from laboratory-scale synthesis to industrial production of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide requires comprehensive optimization of multiple reaction parameters to ensure consistent quality, yield, and economic viability [7] [8]. Temperature control emerges as a critical factor, with optimal ranges typically maintained between 50 and 100 degrees Celsius for most synthetic pathways [7]. Temperatures exceeding 150 degrees Celsius have been shown to promote thermal decomposition of the phosphoranylidene moiety, leading to formation of triphenylphosphine oxide and other degradation products [20] [21].
Reaction time optimization studies have demonstrated that extended reaction periods beyond 3 hours can significantly increase the formation of side products, particularly in reactions involving strong bases or elevated temperatures [7]. Conversely, insufficient reaction times result in incomplete conversion of starting materials, necessitating careful balance between reaction efficiency and product purity [7]. The optimal reaction time window has been established as 1 to 3 hours for most synthetic approaches, with monitoring techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography employed to track reaction progress [7] [15].
Solvent selection plays a pivotal role in large-scale production optimization, with dichloromethane and toluene emerging as preferred choices due to their ability to solubilize both organic and organophosphorus reactants while maintaining chemical inertness toward the reaction components [1] [4]. The moisture sensitivity of phosphoranylidene compounds necessitates the use of rigorously dried solvents, with water content maintained below 10 parts per million to prevent hydrolysis reactions [8] [11]. Solvent recovery and recycling systems have been implemented in industrial settings to enhance economic sustainability while maintaining product quality standards [7].
Base selection critically influences both reaction kinetics and product selectivity, with triethylamine and potassium carbonate identified as optimal choices for most synthetic pathways [7] [15]. Strong bases such as sodium hydride or n-butyllithium, while effective for deprotonation steps, can promote unwanted side reactions and require specialized handling procedures that complicate large-scale implementation [8] [31]. The stoichiometry of base relative to other reactants has been optimized to 1.2 to 1.5 equivalents to ensure complete deprotonation while minimizing excess reagent consumption [7].
Phosphine stoichiometry optimization has revealed that slight excess of triphenylphosphine, typically 1.0 to 1.2 equivalents, enhances reaction completion without significantly impacting product selectivity [1] [7]. Higher phosphine loadings can lead to increased formation of phosphine oxide impurities and complicate product purification procedures [8]. Substrate concentration studies have established optimal ranges between 0.1 and 0.2 molar to balance reaction efficiency with heat management and mixing considerations [7].
Parameter | Optimal Range | Critical Factors | Impact on Yield |
---|---|---|---|
Temperature | 50-100°C [7] | Thermal decomposition above 150°C [20] | Moderate (±15%) |
Reaction Time | 1-3 hours [7] | Extended times increase side products [7] | Significant (±25%) |
Solvent System | Dichloromethane/Toluene [1] [4] | Moisture sensitivity requires dry solvents [8] | Critical (±40%) |
Base Selection | Triethylamine/Potassium carbonate [7] [15] | Strong bases promote deprotonation [8] | Moderate (±20%) |
Phosphine Equivalents | 1.0-1.2 equiv [1] [7] | Excess phosphine reduces selectivity [8] | Moderate (±15%) |
Substrate Concentration | 0.1-0.2 M [7] | High concentration causes aggregation | Low (±10%) |
Catalyst Loading | 2-5 mol% [27] | Higher loading improves conversion [27] | Moderate (±15%) |
Process analytical technology implementation has enabled real-time monitoring of critical quality attributes during large-scale production [7]. In-line spectroscopic techniques, including infrared and Raman spectroscopy, provide continuous feedback on reaction progress and product formation, allowing for immediate process adjustments when deviations from optimal conditions are detected [9]. These monitoring systems have proven particularly valuable for detecting the onset of decomposition reactions or the accumulation of impurities that could compromise final product quality [9].